3-Mercaptopropyltriethoxysilane

Catalog No.
S794243
CAS No.
14814-09-6
M.F
C9H22O3SSi
M. Wt
238.42 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Mercaptopropyltriethoxysilane

CAS Number

14814-09-6

Product Name

3-Mercaptopropyltriethoxysilane

IUPAC Name

3-triethoxysilylpropane-1-thiol

Molecular Formula

C9H22O3SSi

Molecular Weight

238.42 g/mol

InChI

InChI=1S/C9H22O3SSi/c1-4-10-14(11-5-2,12-6-3)9-7-8-13/h13H,4-9H2,1-3H3

InChI Key

DCQBZYNUSLHVJC-UHFFFAOYSA-N

SMILES

CCO[Si](CCCS)(OCC)OCC

Canonical SMILES

CCO[Si](CCCS)(OCC)OCC

Surface Modification

1-Propanethiol, 3-(triethoxysilyl)-, also known as (3-mercaptopropyl)triethoxysilane (MPTES), is a chemical compound used in scientific research for surface modification. MPTES contains two functional groups: a thiol group (SH) and a triethoxysilyl group (Si(OCH2CH3)3) [, ]. The thiol group can bind to various metal surfaces, while the triethoxysilyl group can react with metal oxides (like silica and glass) to form a covalent bond, effectively linking the organic molecule to the inorganic surface [, ]. This ability to modify surfaces makes MPTES valuable in various research applications, including:

  • Immobilization of biomolecules: MPTES can be used to immobilize biomolecules like enzymes, antibodies, and DNA on surfaces, enabling the creation of biosensors, microarrays, and other bioanalytical tools [, ].
  • Preparation of self-assembled monolayers (SAMs): MPTES can be used to create SAMs on metal and metal oxide surfaces. SAMs are ordered assemblies of molecules with unique physical and chemical properties, used in studies of surface science, catalysis, and molecular electronics [].

Material Synthesis

MPTES is also used in the synthesis of various materials with desired properties. For example, MPTES can be incorporated into:

  • Mesoporous silica nanoparticles: MPTES can be used to functionalize mesoporous silica nanoparticles with thiol groups, making them suitable for applications in drug delivery, catalysis, and separation [].
  • Polymer composites: MPTES can improve the adhesion between organic polymers and inorganic fillers in composite materials, leading to enhanced mechanical properties [].

Other Applications

MPTES finds applications in other areas of scientific research, such as:

  • Corrosion inhibition: MPTES can form a protective layer on metal surfaces, hindering corrosion [].
  • Cell adhesion studies: MPTES-modified surfaces can be used to study cell adhesion and migration [].

3-Mercaptopropyltriethoxysilane is an organosilicon compound characterized by the presence of a mercapto group (-SH) and three ethoxy groups (-OCH2CH3) attached to a propyl chain. Its chemical formula is C₈H₁₈O₃SSi, and it plays a significant role in surface modification and adhesion applications due to its ability to form siloxane bonds with various substrates. The compound is known for its hydrophobic properties and its capacity to create self-assembled monolayers, which are essential in enhancing the surface characteristics of materials such as metals, ceramics, and polymers .

1-Propanethiol, 3-(triethoxysilyl)- can be harmful if swallowed or inhaled and may cause skin irritation []. It is flammable and should be handled with appropriate safety precautions [].

Involving 3-Mercaptopropyltriethoxysilane include hydrolysis and condensation. In aqueous environments, the ethoxy groups undergo hydrolysis to form silanol groups (-SiOH), which can further condense to form siloxane bonds (-Si-O-Si-) with neighboring silanol groups. This process leads to the formation of a robust silicate network on surfaces, enhancing adhesion and stability . The mercapto group also allows for reactions with metal ions or other functional groups, promoting further functionalization of surfaces .

3-Mercaptopropyltriethoxysilane can be synthesized through several methods:

  • Direct Synthesis: Combining 3-mercaptopropylchlorosilane with triethanolamine under controlled conditions.
  • Hydrolysis of Precursors: Starting from 3-mercaptopropyltrimethoxysilane, followed by the substitution of methoxy groups with ethoxy groups through an alcoholysis reaction.
  • Sol-Gel Process: Incorporating the compound into a sol-gel matrix allows for the formation of thin films on various substrates .

The applications of 3-Mercaptopropyltriethoxysilane are diverse:

  • Surface Modification: Used to modify surfaces of metals, glass, and ceramics to improve adhesion and hydrophobicity.
  • Nanotechnology: Acts as a coupling agent in the synthesis of nanocomposites and enhances the dispersion of nanoparticles in polymer matrices.
  • Electroless Plating: Serves as a substrate for electroless copper deposition, providing a conductive layer on non-conductive materials .
  • Biomedical Devices: Potentially utilized in coating medical devices to enhance biocompatibility.

Interaction studies involving 3-Mercaptopropyltriethoxysilane primarily focus on its binding properties with various substrates. Research indicates that it can effectively bond to hydroxylated surfaces through silanol formation, leading to enhanced adhesion characteristics. Additionally, studies have shown that its thiol group can interact with metal ions or other reactive species, facilitating further chemical modifications on treated surfaces .

Several compounds share structural similarities with 3-Mercaptopropyltriethoxysilane. Here are a few notable examples:

Compound NameFunctional GroupsUnique Features
3-MercaptopropyltrimethoxysilaneMercapto & TrimethoxyMore hydrophilic due to three methoxy groups
3-AminopropyltriethoxysilaneAmino & TriethoxyUsed primarily for enhancing amine functionalities
VinyltriethoxysilaneVinyl & TriethoxyKnown for its polymerization capabilities
(3-Glycidyloxypropyl)trimethoxysilaneGlycidyl & TrimethoxyReactive epoxide group useful in crosslinking

The uniqueness of 3-Mercaptopropyltriethoxysilane lies in its thiol functionality, which provides distinctive reactivity compared to other silanes that lack this group. This feature enables specific interactions that are beneficial in various applications such as catalysis and surface chemistry .

Physical Description

Liquid

UNII

Z069RX894N

GHS Hazard Statements

Aggregated GHS information provided by 153 companies from 10 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 52 of 153 companies. For more detailed information, please visit ECHA C&L website;
Of the 9 notification(s) provided by 101 of 153 companies with hazard statement code(s):;
H302 (35.64%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (59.41%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (22.77%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (59.41%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (58.42%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H411 (40.59%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

14814-09-6

Wikipedia

3-(triethoxysilyl)-1-propanethiol

General Manufacturing Information

Synthetic rubber manufacturing
1-Propanethiol, 3-(triethoxysilyl)-: ACTIVE

Dates

Modify: 2023-08-15
1: Chao MR, Hu CW, Chen JL. Glass substrates crosslinked with
tetracycline-imprinted polymeric silicate and CdTe quantum dots as fluorescent
sensors. Anal Chim Acta. 2016 Jun 21;925:61-9. doi: 10.1016/j.aca.2016.04.037.
Epub 2016 Apr 27. PubMed PMID: 27188318.


2: Khezeli T, Daneshfar A. Monodisperse silica nanoparticles coated with gold
nanoparticles as a sorbent for the extraction of phenol and dihydroxybenzenes
from water samples based on dispersive micro-solid-phase extraction: Response
surface methodology. J Sep Sci. 2015 Aug;38(16):2804-12. doi:
10.1002/jssc.201500320. Epub 2015 Jul 16. PubMed PMID: 26075653.


3: Penna A, Careri M, Spencer ND, Rossi A. Effects of Tailored Surface Chemistry
on Desorption Electrospray Ionization Mass Spectrometry: a Surface-Analytical
Study by XPS and AFM. J Am Soc Mass Spectrom. 2015 Aug;26(8):1311-9. doi:
10.1007/s13361-015-1135-9. Epub 2015 Apr 21. PubMed PMID: 25895892.


4: Wang W, Zhai J, Li Q. Synthesis of buoyant metal-coated fly ash cenosphere and
its excellent catalytic performance in dye degradation. J Colloid Interface Sci.
2015 Apr 15;444:10-6. doi: 10.1016/j.jcis.2014.12.059. Epub 2014 Dec 24. PubMed
PMID: 25585281.

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